(R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine'
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Overview
Description
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an imidazo[2,1-b][1,3]oxazine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]oxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Trifluoromethylbenzyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]oxazine intermediate with 4-(trifluoromethyl)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitroimidazole: Shares the nitroimidazole core but lacks the oxazine ring and trifluoromethylbenzyl group.
Trifluoromethylbenzylamine: Contains the trifluoromethylbenzyl group but lacks the nitro and oxazine functionalities.
Imidazo[1,2-a]pyridine: Similar heterocyclic structure but with different substituents and ring fusion.
Uniqueness
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to its combination of a nitro group, trifluoromethylbenzyl group, and imidazo[2,1-b][1,3]oxazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
187235-56-9 |
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Molecular Formula |
C14H12F3N3O4 |
Molecular Weight |
343.26 g/mol |
IUPAC Name |
(6R)-2-nitro-6-[[4-(trifluoromethyl)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O4/c15-14(16,17)10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1 |
InChI Key |
SGJBPETWYLMWNC-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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